6-Chlorocytosine is an organic compound and a derivative of cytosine . It has the molecular formula C4H4ClN3O . The compound has several synonyms, including 4-Amino-6-chloropyrimidin-2-ol, 4-amino-6-chloro-1H-pyrimidin-2-one, and 6-AMINO-4-CHLOROPYRIMIDIN-2 (1H)-ONE .
The molecular weight of 6-Chlorocytosine is 145.55 g/mol . The IUPAC name for the compound is 4-amino-6-chloro-1H-pyrimidin-2-one . The InChI string and the Canonical SMILES for the compound are InChI=1S/C4H4ClN3O/c5-2-1-3 (6)8-4 (9)7-2/h1H, (H3,6,7,8,9) and C1=C (NC (=O)N=C1N)Cl respectively .
6-Chlorocytosine has several computed properties. It has a molecular weight of 145.55 g/mol, an XLogP3-AA of -0.5, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 145.0042895 g/mol . The Topological Polar Surface Area of the compound is 67.5 Ų .
6-Chlorocytosine can be synthesized through various chemical methods, often involving chlorination processes. It belongs to the class of compounds known as halogenated pyrimidines, which are significant in medicinal chemistry for their biological activity. The classification of 6-chlorocytosine falls under organic compounds, specifically within the categories of nucleobases and nucleosides.
The synthesis of 6-chlorocytosine can be achieved through several methodologies:
The molecular structure of 6-chlorocytosine features a pyrimidine ring with the following characteristics:
6-Chlorocytosine participates in various chemical reactions typical for nucleobases:
The mechanism by which 6-chlorocytosine exerts its effects primarily involves its incorporation into nucleic acids:
6-Chlorocytosine has several scientific applications:
6-Chlorocytosine (6ClC), generated in DNA exposed to hypochlorous acid (HOCl) during chronic inflammation, exhibits intrinsic mutagenic properties that disrupt canonical Watson-Crick base pairing. Structural studies reveal that 6ClC induces C→T transitions at frequencies of 3–9% during replication, depending on the traversing polymerase. This occurs because the chlorine atom at the C6 position sterically perturbs the geometry of the base pair. When human DNA polymerase β (Pol β) encounters 6ClC in the template strand, the lesion frequently forms a base pair with incoming dATP instead of dGTP. X-ray crystallography shows the chlorine substituent occupies the major groove, enabling unique hydrophobic interactions that stabilize the 6ClC:A mismatch (Fig. 1). This aberrant pairing is further facilitated by the syn conformation adopted by dATP, which is not observed with unmodified cytosine [1]. The resulting mismatch evades proofreading due to minimal distortion of the DNA helix, leading to fixed mutations after subsequent replication cycles.
Table 1: Base Pairing Fidelity Opposite 6-Chlorocytosine
Polymerase | Preferred dNTP | Frequency of Misincorporation (dATP) | Primary Mutation |
---|---|---|---|
Pol β | dATP | 8.7% | C→T |
Pol η | dGTP | 3.1% | C→T |
Klenow fragment | dATP | 6.2% | C→T |
In vivo (E. coli) | dATP | 4.8–5.2% | C→T |
DNA polymerases exhibit altered kinetics and fidelity when processing 6ClC lesions. Family X polymerases (e.g., Pol β) show significantly reduced catalytic efficiency (Vmax/Km) when incorporating nucleotides opposite 6ClC compared to undamaged cytosine. Pre-steady-state kinetic analyses demonstrate a 15-fold decrease in incorporation efficiency for dGTP opposite 6ClC, while dATP incorporation is only 2-fold reduced. This preferential "wrong" nucleotide insertion stems from:
Translesion synthesis (TLS) polymerases (Family Y) exhibit divergent behaviors: Pol η predominantly incorporates dGTP opposite 6ClC with moderate fidelity, while Pol ι and Pol κ show error-prone bypass. This suggests that polymerase switching at 6ClC lesions determines mutagenic outcomes [3] [10].
Genome-wide analyses reveal that 6ClC mutagenesis is highly dependent on local sequence context. Whole-genome sequencing of mammalian cells exposed to 5-chloro-2′-deoxycytidine (5CldC, the nucleoside precursor of 6ClC) shows a distinct hotspot signature:
This context-dependence arises from:
Table 2: Genomic Hotspots for 6ClC-Induced Mutations
Sequence Context | Mutation Frequency (%) | Relative Risk vs. Background | Associated Genomic Feature |
---|---|---|---|
5′-GCG-3′ | 38.7 | 12.4× | Enhancers |
5′-GCT-3′ | 29.1 | 9.8× | Early-replicating domains |
5′-GCC-3′ | 22.5 | 7.1× | Transcription factor binding sites |
5′-CGC-3′ | 5.8 | 1.9× | CpG islands |
5′-ACA-3′ | 3.9 | 1.2× | Heterochromatin |
The mutational signature of 6ClC closely mirrors inflammation-specific signatures identified in human cancers. Whole-exome sequencing of H. hepaticus-infected murine colon models (a chronic inflammation model) reveals:
Notably, 6ClC generates TA→CG transversions at 1/10th the frequency of C→T transitions, a minor but distinct feature shared with SBS84. This suggests 6ClC may contribute to mutation clusters in inflammation-driven cancers, including:
Mechanistically, 6ClC bridges direct chemical damage and indirect mutagenesis: HOCl-generated 6ClC in DNA mimics AID/APOBEC deamination patterns by creating uracil analogs (e.g., 5-chlorouracil) through spontaneous or enzymatic deamination. This convergence establishes 6ClC as a chemical nexus between inflammation and oncogenic mutagenesis [1] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4